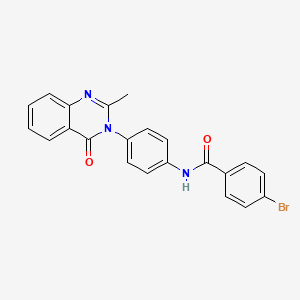

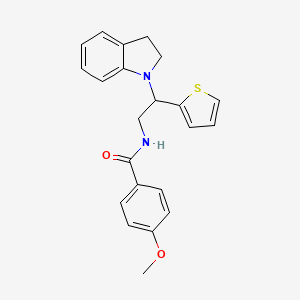

![molecular formula C19H20N2O6 B2536423 Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoate CAS No. 681844-54-2](/img/structure/B2536423.png)

Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

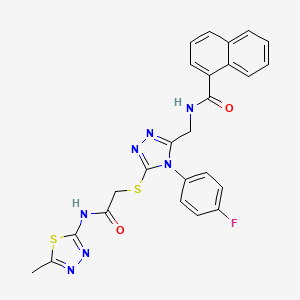

This compound is an ester formed from a propanoic acid derivative and an amide. The presence of both methoxyphenyl and nitrophenyl groups suggests that it may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the ester functional group (-COO-) linking a 4-methoxyphenylpropanoic acid moiety and a 4-nitrophenylformamide moiety. The presence of the nitro group (-NO2) and the methoxy group (-OCH3) on the phenyl rings could have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis

The chemical reactions of this compound could be quite diverse, given the presence of several functional groups. The ester group could undergo hydrolysis, transesterification, or other reactions typical of esters. The amide group could participate in reactions specific to amides or to the nitro group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups (ester, amide, nitro) would likely make it more polar and potentially increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Polymer-supported Catalytic Systems

Poly(3,4-ethylenedioxythiophene) has been utilized to immobilize both metal particle catalysts and reagents on a polymer film, demonstrating catalytic activity in various reactions such as the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride. This system exemplifies a novel approach for creating efficient and reusable catalysts in organic synthesis and energy conversion applications (Sivakumar & Phani, 2011).

Reductive Monoalkylation

The reductive monoalkylation of nitro aryls, including ethyl (4-methoxy-3-nitrophenyl) acetate, has been studied, revealing the potential for creating secondary amines through a one-pot process. This method provides a strategic approach for the synthesis of benzyl amino aryls, offering a pathway for the development of new compounds in medicinal chemistry and organic synthesis (Sydnes, Kuse, & Isobe, 2008).

Crystal Packing Interactions

The analysis of crystal packing in certain derivatives has highlighted the significance of N⋯π and O⋯π interactions over traditional hydrogen bonding. This insight is crucial for understanding molecular assembly and designing materials with specific properties (Zhang, Wu, & Zhang, 2011).

Nonlinear Optical (NLO) Properties

Investigations into the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate derivatives using density functional theory have shown these compounds to be promising candidates for NLO materials. This research opens avenues for the development of advanced optical materials with applications in telecommunications and information processing (Kiven et al., 2023).

Pharmaceutical Compound Polymorphism

The study of polymorphic forms of pharmaceutical compounds, including ethyl derivatives, emphasizes the importance of understanding solid-state properties for drug formulation and stability. Such research aids in the optimization of pharmaceuticals, ensuring efficacy and safety (Vogt et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6/c1-3-27-18(22)12-17(13-6-10-16(26-2)11-7-13)20-19(23)14-4-8-15(9-5-14)21(24)25/h4-11,17H,3,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNUVWUIWNTGDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

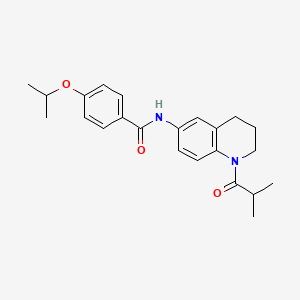

![2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2536342.png)

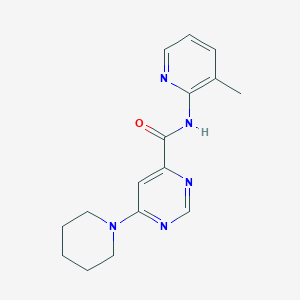

![2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2536343.png)

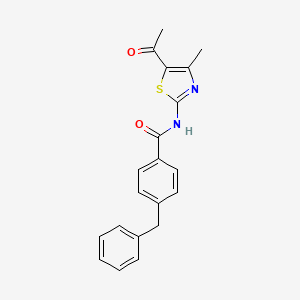

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2536345.png)

![2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one](/img/structure/B2536356.png)

![4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2536361.png)